molecular formula C16H21FN2O4S B5535888 N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide

N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide

Cat. No. B5535888
M. Wt: 356.4 g/mol
InChI Key: CRJYBTGITGEDHY-KGLIPLIRSA-N
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Description

N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H21FN2O4S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.12060649 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Research

N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100), a selective and potent sigma receptor ligand, shows effects on cognitive dysfunction induced by phencyclidine (PCP) in rats, suggesting a potential application in the study of sigma receptors and cognitive disorders (Ogawa, Okuyama, Araki, & Otomo, 1994).

Radiopharmaceutical Development

The synthesis and fluoro-radiolabelling of dopamine D_2 receptor imaging agents, such as the ligand of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[N-(2-[18F]fluoroethyl)-N-methylsulfonyl]amino-2-methoxybenzamide (18F-FSABZM), provide insights into the development of diagnostic tools for neurological conditions, showcasing the compound's relevance in radiopharmaceutical research (Zhu Jianhua, 2006).

Chemical Synthesis and Modification

Research into sulfonyl derivatives of salicylic acid and related compounds, including o-methoxybenzamide modifications, contributes to the field of organic chemistry and drug design by exploring the synthesis and potential applications of sulfonyl chlorides and their derivatives (Cremlyn, Swinbourne, Atherall, Courtney, Cronje, Davis, Langston, & Rogers, 1980).

Molecular Imaging

The preparation and characterization of radiolabeled ligands for imaging receptors in the brain, such as [11C]L-159,884 for angiotensin II, AT1 receptor imaging, highlight the compound's significance in developing tools for understanding receptor distribution and function in vivo, which is critical for neuroscientific research and the development of therapeutics (Hamill, Burns, Dannals, Mathews, Musachio, Ravert, & Naylor, 1996).

Electrophysiological Studies

Investigations into the effects of specific compounds on the adenohypophysis of castrated male rats and their impact on prolactin and gonadotroph secretions provide valuable insights into the physiological effects of neuroactive drugs and their potential therapeutic applications (Perez & von Lawzewitsch, 1984).

properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4S/c1-23-15-6-5-11(17)7-12(15)16(20)18-14-9-19(24(2,21)22)8-13(14)10-3-4-10/h5-7,10,13-14H,3-4,8-9H2,1-2H3,(H,18,20)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJYBTGITGEDHY-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)NC2CN(CC2C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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